molecular formula C16H14O2 B15408491 2-(2-Oxo-3-phenylpropyl)benzaldehyde CAS No. 831171-86-9

2-(2-Oxo-3-phenylpropyl)benzaldehyde

Cat. No.: B15408491
CAS No.: 831171-86-9
M. Wt: 238.28 g/mol
InChI Key: QJXDARWZKFFFNY-UHFFFAOYSA-N
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Description

2-(2-Oxo-3-phenylpropyl)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted with a 2-oxo-3-phenylpropyl group. This structure confers unique chemical reactivity and physical properties, making it a compound of interest in organic synthesis and pharmaceutical research. The aldehyde group enables nucleophilic additions (e.g., hemiacetal or imine formation), while the phenyl and oxo groups influence steric and electronic effects, modulating solubility and stability.

Properties

CAS No.

831171-86-9

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-oxo-3-phenylpropyl)benzaldehyde

InChI

InChI=1S/C16H14O2/c17-12-15-9-5-4-8-14(15)11-16(18)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2

InChI Key

QJXDARWZKFFFNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Hemiacetal Formation

Hemiacetal formation is a critical reaction for aldehydes, influencing their stability and applications. Benzaldehyde, a simpler analog, exhibits a 9% yield in hemiacetal formation under methanol-d3 conditions after 6 hours. In contrast, pyrimidyl-5-carbaldehyde derivatives (e.g., 2-(tert-butylacetylene-1-yl)pyrimidyl-5-carbaldehyde) achieve 95% yields under identical conditions due to enhanced stabilization of the intermediate via electron-withdrawing pyrimidine rings .

For 2-(2-Oxo-3-phenylpropyl)benzaldehyde, the bulky 2-oxo-3-phenylpropyl substituent likely introduces steric hindrance, reducing nucleophilic attack at the aldehyde group. While direct experimental data is unavailable, extrapolation suggests its hemiacetal yield would fall between benzaldehyde (low reactivity) and pyrimidyl carbaldehydes (high reactivity).

Table 1: Hemiacetal Formation Yields of Aldehyde Derivatives

Compound Hemiacetal Yield (%) Conditions Reference
Benzaldehyde 9 Methanol-d3, 6h
2-(tert-butylacetylene-1-yl)pyrimidyl-5-carbaldehyde 95 Methanol-d3, 6h
This compound Not reported Not studied
Volatile Organic Compound (VOC) Profiles

In agricultural and environmental contexts, benzaldehyde is identified as a weakly associated volatile organic compound (VOC) linked to 2-acetyl-1-pyrroline (2-AP), a flavor compound in rice. Only 5/16 weakly associated VOCs overlap across studies, including benzaldehyde .

Table 2: VOC Characteristics

Compound Molecular Weight (g/mol) Volatility (Relative to Benzaldehyde) Association with 2-AP
Benzaldehyde 106.12 High Weak
This compound 266.33 Low (estimated) Not studied
Functional Group Interactions

Hydroxybenzaldehydes (e.g., 3-hydroxybenzaldehyde) exhibit distinct reactivity due to hydrogen bonding from hydroxyl groups, enabling applications in coordination chemistry and drug synthesis . In contrast, this compound lacks hydroxyl groups but contains a ketone moiety, which may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor. This difference could influence its coordination behavior in metal-organic frameworks or biological activity.

Preparation Methods

Aldol Condensation Under Basic Conditions

The most direct route to 2-(2-Oxo-3-phenylpropyl)benzaldehyde involves intramolecular aldol condensation of appropriately substituted benzaldehyde precursors. Martínez and Fernández (2005) demonstrated that 2-(2-oxo-3-phenylpropyl)benzaldehydes (VI) undergo base-mediated cyclization to form naphthol derivatives (VII), which can later be oxidized to quinones.

Reaction Mechanism

The reaction proceeds via deprotonation of the α-hydrogen adjacent to the ketone group, forming an enolate intermediate. This enolate attacks the electrophilic aldehyde carbon, followed by dehydration to yield the conjugated system. Key parameters include:

  • Base : Sodium hydroxide or potassium hydroxide (1–2 equiv).
  • Solvent : Polar aprotic solvents (e.g., DMF, THF).
  • Temperature : 60–100°C for 6–12 hours.

Limitations

  • Over-condensation : Prolonged reaction times may lead to oligomerization.
  • Sensitivity to oxidation : The aldehyde group requires protection if subsequent oxidation steps are involved.

Acetal Protection and Sequential Coupling

A patent by CN101337868A (2008) outlines a scalable method for benzaldehyde derivatives using acetal protection to prevent unwanted side reactions. Although designed for 3-phenoxy-benzaldehyde, this strategy is adaptable to this compound.

Synthetic Workflow

  • Condensation : 3-Bromobenzaldehyde reacts with ethylene glycol under acidic conditions (tosic acid, 110°C) to form a diacetal.
  • Etherification : The diacetal undergoes Ullmann-type coupling with phenol derivatives using copper catalysts (e.g., CuO, CuCl) at 120–190°C.
  • Hydrolysis : The acetal is cleaved with concentrated HCl (70°C, 8–15 hours) to regenerate the aldehyde.
Example Conditions (Patent Embodiment 1):
Step Reagents/Conditions Yield (%)
Condensation Tosic acid, toluene, 110°C, 10h >95
Etherification CuO, NaOH, DMF, 140°C, 3h 87
Hydrolysis HCl (conc.), 70°C, 8h 95

Advantages

  • Industrial viability : Low catalyst loading (0.01–0.15 mol%) and minimal waste.
  • Flexibility : Adaptable to diverse benzaldehyde derivatives.

Three-Component Coupling Reaction

A 2012 study by Scirp.org detailed a triphenylphosphine-catalyzed coupling of ethyl propiolate, phthalimide, and aldehydes to form γ-oxo acid derivatives. This method can be modified to synthesize this compound.

Procedure

  • Vinylphosphonium formation : Ethyl propiolate reacts with PPh₃ to generate a reactive intermediate.
  • Nucleophilic attack : Phthalimide and benzaldehyde derivatives couple to the intermediate.
  • Cyclization : Intramolecular attack forms the oxo-propyl side chain.
Optimized Parameters:
  • Catalyst : 30 mol% PPh₃.
  • Temperature : 100°C for 48 hours.
  • Yield : 83% for analogous structures.

Drawbacks

  • Long reaction times : 48 hours limits throughput.
  • Cost : Triphenylphosphine is stoichiometric, increasing expenses.

Q & A

(Basic) What are the established synthetic routes for 2-(2-Oxo-3-phenylpropyl)benzaldehyde, and what key reaction conditions influence yield?

The compound is synthesized via aldol condensation and ketodioxinone-based cyclization . Martínez et al. (2005) developed a method starting with benzaldehyde derivatives and β-keto esters under acidic conditions, achieving yields of ~60% through precise control of temperature (0–5°C) and stoichiometric acetic acid catalysis . Takikawa et al. (2016) optimized a cascade reaction using ketodioxinones and benzyne intermediates, yielding 75–80% under anhydrous tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) as a base . Key variables affecting yield include solvent polarity, base strength, and reaction time.

(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Characterization relies on <sup>1</sup>H/<sup>13</sup>C NMR (to identify aldehyde protons at δ 9.8–10.2 ppm and ketone carbonyls at δ 200–210 ppm), IR spectroscopy (C=O stretches at 1680–1720 cm<sup>-1</sup>), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation . Purification typically employs silica gel chromatography (hexane/ethyl acetate gradients) to isolate the compound from byproducts like naphthoquinones or aldol adducts. Martínez et al. (2005) validated purity via melting point analysis and TLC (Rf = 0.4 in 3:7 EtOAc/hexane) .

(Advanced) How can researchers resolve contradictions in reported yields of this compound across different synthetic protocols?

Discrepancies often arise from catalyst selection (e.g., Brønsted acids vs. organocatalysts) and solvent effects . For example, Martínez’s acetic acid method yields 60% in dichloromethane, while LiHMDS in THF (Takikawa et al.) improves yield to 80% due to enhanced enolate stability . To resolve contradictions:

  • Conduct design of experiments (DoE) to isolate variables (e.g., temperature, solvent polarity).
  • Use kinetic profiling to identify rate-limiting steps.
  • Compare <sup>13</sup>C NMR spectra of intermediates to detect side reactions (e.g., over-condensation) .

(Advanced) What mechanistic insights explain the compound’s role in domino reactions leading to polycyclic systems?

The compound acts as a Michael acceptor and electrophilic aldehyde in domino reactions. In polyketide cyclizations (e.g., noncanonical catalyst-controlled synthesis), its α,β-unsaturated ketone moiety undergoes conjugate addition with enolates, followed by aldol cyclization to form tetra-ortho-substituted biaryls . Experimental support includes:

  • Isotopic labeling studies (e.g., <sup>18</sup>O tracing) to track oxygen incorporation during cyclization.
  • Kinetic isotope effects (KIE) to confirm rate-determining steps (e.g., enolate formation vs. C–C bond formation) .

(Advanced) What strategies optimize the use of this compound as a precursor for atroposelective biaryl synthesis?

Catalyst-controlled strategies are critical. Chiral phosphoric acids (e.g., TRIP) induce axial chirality during aldol condensation, achieving enantiomeric excess (ee) >90% . Key optimizations:

  • Solvent-free conditions to enhance catalyst-substrate interactions.
  • Low-temperature crystallization to separate atropisomers.
  • DFT calculations to predict transition-state geometries and guide catalyst design .

(Basic) What analytical challenges arise when differentiating this compound from its regioisomers, and how are they addressed?

Regioisomers (e.g., 3-(2-oxo-3-phenylpropyl)benzaldehyde) pose challenges due to similar NMR and MS profiles. Solutions include:

  • 2D NMR (COSY, NOESY) : Correlate proton-proton spatial relationships (e.g., aldehyde proximity to phenyl groups).
  • X-ray crystallography : Resolve crystal packing differences (Martínez et al. confirmed connectivity via single-crystal analysis) .
  • HPLC with chiral columns : Separate enantiomers using cellulose-based phases .

(Advanced) How does the compound’s reactivity vary under photochemical vs. thermal conditions in heterocycle synthesis?

Under UV light , the aldehyde group undergoes Norrish-type II cleavage, generating radicals for thiophene or pyran fusion (e.g., forming β-hydroxynaphthoates) . Thermally, it participates in Stetter reactions with thiazolium catalysts to form γ-keto esters. Contrasting outcomes:

  • Photochemical: Radical intermediates yield fused heterocycles (e.g., 48% yield in acetonitrile under 254 nm UV) .
  • Thermal: Polar mechanisms favor six-membered ring systems (e.g., 65% yield at 80°C in DMF) .

(Basic) What safety and handling protocols are recommended for this compound in laboratory settings?

While specific toxicity data are limited, precautions include:

  • Glovebox use for air-sensitive steps (e.g., enolate generation).
  • Ventilation to avoid aldehyde vapor inhalation.
  • Inert storage (argon, −20°C) to prevent oxidation of the α,β-unsaturated ketone .

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